molecular formula C19H25N3O4 B2792182 N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide CAS No. 1326541-94-9

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide

Cat. No.: B2792182
CAS No.: 1326541-94-9
M. Wt: 359.426
InChI Key: YJTWHMUFQKKRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl cyan group and a substituted dihydroisoquinoline moiety. The compound’s synthesis involves sequential reactions starting from N-(1-cyanocyclopentyl)acetamide (1), which is reduced to form an intermediate amine (2) and subsequently reacted with phenyl isothiocyanate to yield the target structure .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-25-15-5-6-16(26-2)18-13(15)9-22(10-14(18)23)11-17(24)21-19(12-20)7-3-4-8-19/h5-6,14,23H,3-4,7-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTWHMUFQKKRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CN(CC(C2=C(C=C1)OC)O)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a broader class of acetamide derivatives with heterocyclic appendages. Key structural analogs include benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides) . A comparative analysis is provided below:

Compound Core Heterocycle Substituents Key Functional Groups Potential Implications
N-(1-cyanocyclopentyl)-2-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide 3,4-dihydroisoquinoline Hydroxy, 5,8-dimethoxy, cyanocyclopentyl Amide, nitrile, phenolic -OH, ethers Enhanced hydrogen-bonding capacity; potential solubility in polar solvents
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 3-chlorophenyl, trifluoromethyl Amide, aryl chloride, CF3 Lipophilic character; possible metabolic stability due to electron-withdrawing groups
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-trimethoxyphenyl, trifluoromethyl Amide, methoxy ethers, CF3 Increased steric bulk; potential for π-stacking interactions

Functional Group and Pharmacophore Analysis

  • Hydrogen-Bonding Capacity: The hydroxy group on the dihydroisoquinoline core distinguishes the target compound from benzothiazole analogs, enabling stronger hydrogen-bond interactions with biological targets (e.g., enzymes or receptors) .
  • Electron-Donating vs.
  • Conformational Flexibility: The dihydroisoquinoline’s partially saturated ring may confer greater flexibility compared to rigid benzothiazole systems, influencing target selectivity .

Physicochemical Properties (Inferred)

  • Solubility : The hydroxy and methoxy groups may enhance aqueous solubility relative to halogenated benzothiazole derivatives, which are more lipophilic .
  • Stability: The cyanocyclopentyl group could introduce steric protection against enzymatic degradation, whereas trifluoromethyl groups in analogs may improve metabolic stability .

Q & A

Q. Key Optimization Parameters :

ParameterExample ConditionsYieldReference
Coupling AgentEDC·HCl, triethylamine (DCM, 273 K)85%
Solvent SystemEthanol with sodium acetate (reflux)85%
Cyanation ReagentCyanogen bromide (DMF, 298 K)~70%*

*Inferred from analogous syntheses.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and amide linkage. Aromatic protons in the isoquinoline moiety typically appear at δ 6.5–8.5 ppm .
    • IR : Stretching frequencies for -CN (~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .
  • Chromatography :
    • HPLC : Purity assessment using C18 columns (e.g., 95% purity threshold) .
  • Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H]+^+ ion) .

Advanced: How can conformational heterogeneity in crystallographic studies be resolved?

Methodological Answer:

  • Refinement Software : Use SHELXL for handling multiple molecules in the asymmetric unit. Apply restraints to manage torsional flexibility in the cyclopentyl and isoquinoline groups .
  • Data Collection : High-resolution (<1.0 Å) X-ray data to distinguish overlapping electron density regions.
  • Case Example : In analogous acetamides, three conformers were resolved by refining occupancy factors and analyzing hydrogen-bonding patterns (e.g., R_2$$^2(10) dimers) .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Methodological Answer:

  • Hydrogen Bonding : Graph set analysis (Bernstein et al., 1995) identifies N–H⋯O and O–H⋯N interactions. For example:
    • Dimer Formation : R_2$$^2(10) motifs between amide groups (N–H⋯O=C, 2.8–3.0 Å) .
  • π-π Stacking : Between isoquinoline aromatic systems (3.5–4.0 Å separation) .
  • Hydrophobic Interactions : Cyclopentyl and methoxy groups contribute to packing efficiency.

Q. Table: Representative Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Reference
N–H⋯O (amide)2.85155
O–H⋯N (isoquinoline)2.92160

Advanced: How to address contradictory structure-activity relationship (SAR) data in analogs?

Methodological Answer:

  • Comparative Analysis :
    • Substituent Effects : Replace methoxy/hydroxy groups with halogens (e.g., fluoro in QG3, ) to assess electronic impacts on bioactivity .
    • Docking Studies : Use molecular dynamics to compare binding poses of analogs with target enzymes (e.g., quinolinone derivatives in ).
  • Experimental Validation :
    • Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–10) and monitor via HPLC. Acidic conditions may hydrolyze the amide bond .
    • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>473 K inferred from ) .
  • Light Sensitivity : UV-Vis spectroscopy to detect photooxidation of the cyanocyclopentyl group .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • Software : SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
    • Key Parameters : High logP (~3.5) due to hydrophobic cyclopentyl/methoxy groups may limit solubility .
  • Metabolite Identification : In silico cytochrome P450 metabolism simulations (e.g., oxidation at the isoquinoline ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.